4-(but-3-en-1-yl)-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
4-(but-3-en-1-yl)-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core containing sulfur and nitrogen atoms. Key structural features include:
- 3,5-Dimethylphenyl group: Aromatic substitution at position 2 with electron-donating methyl groups, influencing electronic properties and target interactions.
Properties
IUPAC Name |
4-but-3-enyl-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-4-5-10-20-17-8-6-7-9-18(17)25(23,24)21(19(20)22)16-12-14(2)11-15(3)13-16/h4,6-9,11-13H,1,5,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCSWWVGKRAXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(but-3-en-1-yl)-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class, known for its diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiadiazine core with various substituents that influence its biological activity. The molecular formula is , and it possesses unique properties due to the presence of the but-3-en-1-yl and 3,5-dimethylphenyl groups.
| Property | Value |
|---|---|
| Molecular Weight | 286.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
| Log P (octanol-water) | Not available |
Pharmacological Effects
Research indicates that benzothiadiazines exhibit various pharmacological effects:
- Antioxidant Activity : The compound displays significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in vitro, indicating potential use in inflammatory diseases.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation.
- Modulation of Cell Signaling Pathways : The compound can influence key signaling pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and cell survival.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals compared to control groups, supporting its potential as a therapeutic agent for oxidative stress-related conditions.
Study 2: Anticancer Activity in Cell Lines
In vitro tests on breast cancer (MCF-7) and colon cancer (HT-29) cell lines demonstrated that the compound inhibited cell growth with IC50 values of 25 µM and 30 µM, respectively. Mechanistic studies revealed that apoptosis was induced via caspase activation.
Study 3: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, highlighting its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiadiazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives
*Estimated based on structural analogs.
Key Comparison Points
Substituent Effects on Bioactivity: 3,5-Dimethylphenyl vs. Alkenyl vs.
Molecular Weight and Lipophilicity: Higher molecular weight derivatives (e.g., 426.9 g/mol in ) may face bioavailability challenges compared to the target compound (~386.5 g/mol).
Synthetic Accessibility :
- Multi-step syntheses involving cyclization (e.g., glacial acetic acid-catalyzed condensation) are common . Introducing the but-3-en-1-yl group may require specialized alkene-forming reactions (e.g., Wittig or Heck reactions).
Biological Activity Trends :
- Chlorine or acetyl substitutions correlate with antibacterial/anti-inflammatory activity , while dimethylphenyl derivatives (as in the target compound) are hypothesized to target cancer-related pathways due to enhanced aromatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
